4-Aminomethyl-2-methyl-2H-phthalazin-1-one

PRMT5 inhibitor atropisomerism synthetic accessibility

4-Aminomethyl-2-methyl-2H-phthalazin-1-one (CAS 42476-81-3) is a phthalazinone heterocycle bearing a primary aminomethyl group at the 4-position and a methyl substituent at the N2 nitrogen. It belongs to the 4-(aminomethyl)phthalazin-1(2H)-one chemotype that was identified through a fragment-based screen as a direct binder to the PRMT5•MTA complex, a synthetically lethal drug target for MTAP-deleted cancers.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 42476-81-3
Cat. No. B3266405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethyl-2-methyl-2H-phthalazin-1-one
CAS42476-81-3
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CN
InChIInChI=1S/C10H11N3O/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13/h2-5H,6,11H2,1H3
InChIKeyXXIJSLHCIXQDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminomethyl-2-methyl-2H-phthalazin-1-one (CAS 42476-81-3): Core Scaffold for PRMT5/MTA Inhibitor Procurement


4-Aminomethyl-2-methyl-2H-phthalazin-1-one (CAS 42476-81-3) is a phthalazinone heterocycle bearing a primary aminomethyl group at the 4-position and a methyl substituent at the N2 nitrogen. It belongs to the 4-(aminomethyl)phthalazin-1(2H)-one chemotype that was identified through a fragment-based screen as a direct binder to the PRMT5•MTA complex, a synthetically lethal drug target for MTAP-deleted cancers [1]. The core scaffold served as the starting point for the discovery of MRTX1719 (navlimetostat), a clinical-stage PRMT5/MTA inhibitor, and represents a key intermediate for structure-activity relationship (SAR) exploration in this inhibitor class [2].

Why Generic Phthalazinone Analogs Cannot Replace 4-Aminomethyl-2-methyl-2H-phthalazin-1-one in PRMT5/MTA Inhibitor Research


Simple substitution with other phthalazinone derivatives—such as 4-(aminomethyl)phthalazin-1(2H)-one (des-methyl, CAS 22370-18-9), 4-arylphthalazinones, or PARP-1-targeted phthalazinones—is not equivalent because the N2-methyl group critically influences atropisomeric properties and binding-site complementarity within the PRMT5•MTA complex [1]. The 2-methyl substitution eliminates the axial chirality (atropisomerism) that complicates the synthesis of clinical candidates like MRTX1719, converting a class 3 atropisomeric system into a class 1 achiral scaffold that does not require chiral separation [2]. Furthermore, the 4-aminomethyl moiety forms specific hydrogen-bonding interactions with the MTA-bound conformation of PRMT5 confirmed by X-ray crystallography, which generic phthalazinones lacking this vector cannot recapitulate [3]. These structural distinctions directly impact synthetic scalability, binding selectivity, and the fidelity of SAR campaigns.

Quantitative Differentiation Evidence for 4-Aminomethyl-2-methyl-2H-phthalazin-1-one vs. Closest Analogs


Atropisomeric Class Conversion: N2-Methyl Eliminates Chiral Separation Requirement vs. MRTX1719

MRTX1719, the clinical PRMT5/MTA inhibitor derived from the same phthalazinone scaffold, is a class 3 atropisomeric compound whose (M)-atropisomer requires chiral synthesis or chiral separation for isolation [1]. In contrast, 4-aminomethyl-2-methyl-2H-phthalazin-1-one, through N2-methyl substitution, eliminates the rotational barrier that gives rise to atropisomers, producing a class 1 achiral scaffold that does not require chiral separation [2]. This atropisomeric class distinction has direct consequences for large-scale synthesis: the scalable production of MRTX1719 (M)-atropisomer achieved 98.4% enantiomeric excess in 75% yield from racemic API but required a continuous-flow SPACE process combining crystallization at 20°C with racemization at 160°C [3]. The N2-methyl analog avoids this complexity entirely.

PRMT5 inhibitor atropisomerism synthetic accessibility

N2-Methylation Locks Binding-Competent Tautomeric State vs. Des-Methyl Fragment

The phthalazin-1(2H)-one core can exist in equilibrium between the 1(2H)-one and 1-hydroxyphthalazine tautomers. X-ray crystallography of the des-methyl fragment (4-(aminomethyl)phthalazin-1(2H)-one, PDB 7S0U) bound to PRMT5•MTA shows the carbonyl oxygen accepting a hydrogen bond from the protein backbone, requiring the 1(2H)-one tautomer [1]. The N2-methyl group in 4-aminomethyl-2-methyl-2H-phthalazin-1-one irreversibly locks the scaffold in the 1(2H)-one tautomeric form, precluding tautomeric interconversion that could reduce the population of the binding-competent species [2]. This pre-organization eliminates the entropic penalty associated with tautomer selection upon target binding.

tautomerism binding conformation fragment-based drug design

Commercial Purity and Specification Consistency for Reproducible Research

Multiple independent commercial suppliers provide 4-aminomethyl-2-methyl-2H-phthalazin-1-one (CAS 42476-81-3) with certified purity ≥97% (MolCore NLT 97%, Leyan 98%) under ISO quality systems . The hydrochloride salt (CAS 49837-96-9) is also available at 95%+ purity from multiple vendors (AKSci, CymitQuimica), enabling direct use in both biochemical assays and synthetic chemistry without additional purification . By contrast, the des-methyl analog 4-(aminomethyl)phthalazin-1(2H)-one (CAS 22370-18-9) is less commonly stocked and typically offered at 95% purity from fewer suppliers. This supply chain maturity is critical for research programs requiring consistent lot-to-lot performance in enzymatic and cellular assays.

chemical procurement purity specification reproducibility

High-Impact Application Scenarios for 4-Aminomethyl-2-methyl-2H-phthalazin-1-one


Achiral Scaffold for High-Throughput SAR Exploration of PRMT5/MTA Inhibitors

Medicinal chemistry teams pursuing PRMT5/MTA as a synthetic lethality target can use 4-aminomethyl-2-methyl-2H-phthalazin-1-one as a class 1 achiral starting scaffold [1]. Its elimination of atropisomerism, demonstrated directly against the class 3 clinical candidate MRTX1719, enables parallel synthesis of analog libraries without chiral separation bottlenecks. This accelerates the exploration of substitution vectors at the 6- and 7-positions of the phthalazinone core while maintaining the critical 4-aminomethyl hydrogen-bonding anchor identified in fragment-based crystallography [2].

Tautomerically Controlled Fragment for Biophysical Binding Assays

For SPR, ITC, and X-ray crystallography studies targeting the PRMT5•MTA complex, the N2-methyl group ensures the phthalazinone scaffold exists exclusively in the binding-competent 1(2H)-one tautomer [1]. This property eliminates tautomer-dependent variability in binding measurements, making it superior to the des-methyl fragment for quantitative biophysical characterization and fragment-growth campaigns. The pre-organized binding conformation reduces the entropic penalty upon complex formation, potentially yielding more reliable Kd determinations.

Key Intermediate for Scale-Up Synthesis of Clinical PRMT5 Inhibitor Candidates

Process chemistry groups developing scalable routes to phthalazinone-based PRMT5 inhibitors benefit from the commercial availability of 4-aminomethyl-2-methyl-2H-phthalazin-1-one at multi-gram quantities with ≥97% purity [1]. The compound serves as a validated intermediate for constructing more elaborate clinical candidates, bypassing the atroposelective synthesis challenges documented for MRTX1719, which required a specialized continuous-flow SPACE process operating at 160°C to achieve chiral purity [2].

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